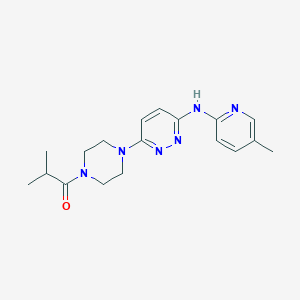
4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione
Vue d'ensemble
Description
4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione (TNAP) is a chemical compound that has been the focus of several scientific studies due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrimidine ring and a naphthalene moiety. TNAP has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione has also been shown to scavenge free radicals, which are involved in oxidative stress.
Biochemical and Physiological Effects:
4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes. 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione has also been shown to scavenge free radicals and reduce oxidative stress. In vivo studies have shown that 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione reduces inflammation and oxidative stress in animal models of arthritis and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione has several advantages for lab experiments, including its high yield of synthesis and its potential applications in various fields. However, 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione. One direction is the development of 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione-based drugs for the treatment of diseases such as arthritis and cancer. Another direction is the development of 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione-based insecticides for agricultural applications. Further studies are also needed to understand the mechanism of action of 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione and its potential toxicity at high concentrations. Finally, 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione can be used as a ligand in the synthesis of metal-organic frameworks, and further studies are needed to explore the potential applications of these materials.
Méthodes De Synthèse
4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione has been synthesized using several methods, including the reaction of 2-naphthylamine with 4,4,6-trimethyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile, and the reaction of 2-naphthylamine with 4,4,6-trimethyl-2-oxo-1,2-dihydropyrimidine-5-thiocyanate. The synthesis of 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione has also been achieved using a one-pot reaction of 2-naphthylamine, 4,4,6-trimethyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile, and Lawesson's reagent. The yield of 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione obtained using these methods ranges from 70% to 90%.
Applications De Recherche Scientifique
4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as arthritis and cancer. In agriculture, 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione has been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides. In material science, 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Propriétés
IUPAC Name |
4,6,6-trimethyl-3-naphthalen-2-yl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S/c1-12-11-17(2,3)18-16(20)19(12)15-9-8-13-6-4-5-7-14(13)10-15/h4-11H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPTXZUUEKDUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC(=S)N1C2=CC3=CC=CC=C3C=C2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40213117 | |
| Record name | 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(beta-naphthyl)-4,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Usaf K-1357 | |
CAS RN |
63704-50-7 | |
| Record name | 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(beta-naphthyl)-4,4,6-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063704507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | USAF K-1357 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(beta-naphthyl)-4,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5549951.png)
![5-(4-tert-butylphenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5549959.png)
![(3S*,4R*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5549964.png)
![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)propanoic acid](/img/structure/B5549971.png)





![(4aS*,8aR*)-1-[2-(methylamino)ethyl]-6-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5550004.png)
![(1S*,5R*)-3-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550017.png)
![(3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinamine](/img/structure/B5550025.png)

